2-Methyl-5-(3-(trifluoromethyl)phenylcarbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(3-(trifluoromethyl)phenylcarbamoyl)benzoic acid is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.
Preparation Methods
The synthesis of 2-Methyl-5-(3-(trifluoromethyl)phenylcarbamoyl)benzoic acid typically involves the reaction of 2-methyl-5-(trifluoromethyl)benzoic acid with appropriate reagents under controlled conditions. One common method involves the use of trifluoromethylbenzene derivatives and subsequent functional group transformations to introduce the carboxamide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Methyl-5-(3-(trifluoromethyl)phenylcarbamoyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using suitable reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-5-(3-(trifluoromethyl)phenylcarbamoyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3-(trifluoromethyl)phenylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-5-(3-(trifluoromethyl)phenylcarbamoyl)benzoic acid can be compared with other similar compounds, such as:
3-Carboxy-4-methylbenzotrifluoride: Another benzanilide derivative with similar structural features.
5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide: A compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C16H12F3NO3 |
---|---|
Molecular Weight |
323.27 g/mol |
IUPAC Name |
2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C16H12F3NO3/c1-9-5-6-10(7-13(9)15(22)23)14(21)20-12-4-2-3-11(8-12)16(17,18)19/h2-8H,1H3,(H,20,21)(H,22,23) |
InChI Key |
FDQNGMZKIUOERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.